molecular formula C20H18O2 B14297736 3,4-Dibenzylidenehexane-2,5-dione CAS No. 112169-69-4

3,4-Dibenzylidenehexane-2,5-dione

Cat. No.: B14297736
CAS No.: 112169-69-4
M. Wt: 290.4 g/mol
InChI Key: FNZSREFDAOIPGH-UHFFFAOYSA-N
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Description

3,4-Dibenzylidenehexane-2,5-dione is an organic compound with the molecular formula C20H18O4 It is a diketone, meaning it contains two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibenzylidenehexane-2,5-dione typically involves the condensation of benzaldehyde with hexane-2,5-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibenzylidenehexane-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction can lead to the formation of alcohols.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Depending on the nucleophile used, various substituted products can be formed.

Scientific Research Applications

3,4-Dibenzylidenehexane-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s potential biological activity is being explored, including its effects on cellular processes.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its use in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dibenzylidenehexane-2,5-dione involves its interaction with molecular targets and pathways within cells. The compound can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This can result in changes to cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    Hexane-2,5-dione: A related diketone with similar chemical properties.

    Benzylideneacetone: Another compound with a similar structure but different reactivity.

Uniqueness

3,4-Dibenzylidenehexane-2,5-dione is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions

Properties

CAS No.

112169-69-4

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

3,4-dibenzylidenehexane-2,5-dione

InChI

InChI=1S/C20H18O2/c1-15(21)19(13-17-9-5-3-6-10-17)20(16(2)22)14-18-11-7-4-8-12-18/h3-14H,1-2H3

InChI Key

FNZSREFDAOIPGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1)C(=CC2=CC=CC=C2)C(=O)C

Origin of Product

United States

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